molecular formula C7HCl3OS2 B14669990 Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- CAS No. 37493-39-3

Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-

Cat. No.: B14669990
CAS No.: 37493-39-3
M. Wt: 271.6 g/mol
InChI Key: UFCGVCALPPEFSF-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its fused thiophene rings, which provide a stable and electron-rich structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- typically involves the chlorination of thieno[3,2-b]thiophene derivatives. One common method includes the use of thionyl chloride as a chlorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where thieno[3,2-b]thiophene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which have applications in organic synthesis and material science .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate various biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.

    Thieno[3,4-b]thiophene: Known for its use in organic electronics and optoelectronic devices.

    Thieno[3,4-c]thiophene:

Uniqueness: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Properties

CAS No.

37493-39-3

Molecular Formula

C7HCl3OS2

Molecular Weight

271.6 g/mol

IUPAC Name

2,6-dichlorothieno[3,2-b]thiophene-5-carbonyl chloride

InChI

InChI=1S/C7HCl3OS2/c8-3-1-2-5(13-3)4(9)6(12-2)7(10)11/h1H

InChI Key

UFCGVCALPPEFSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2Cl)C(=O)Cl)Cl

Origin of Product

United States

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